(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride
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Overview
Description
(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a chlorinated, dimethyl-substituted pentadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride typically involves the chlorination of a suitable precursor, such as 3,4-dimethylpenta-1,3-diene, followed by the introduction of the phosphonic dichloride group. The reaction conditions often require the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, which is crucial for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Phosphonic esters or amides.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride is used as a reagent for introducing phosphonic groups into organic molecules, which can be further modified to create a variety of functionalized compounds.
Biology
Medicine
Research is ongoing to explore the use of phosphonic derivatives in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In materials science, this compound is used in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride exerts its effects involves the interaction of the phosphonic group with various molecular targets. The phosphonic group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonate: A related compound with similar reactivity but different physical properties due to the presence of ethyl groups.
2-Chloro-2,4-dimethylpentane: Another chlorinated compound with a different structural framework and reactivity profile.
Uniqueness
(2-Chloro-3,4-dimethylpenta-1,3-dien-1-yl)phosphonic dichloride is unique due to the combination of its phosphonic dichloride group and the chlorinated, dimethyl-substituted pentadiene chain. This unique structure imparts specific reactivity and properties that are valuable in various applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
91487-83-1 |
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Molecular Formula |
C7H10Cl3OP |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2-chloro-1-dichlorophosphoryl-3,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H10Cl3OP/c1-5(2)6(3)7(8)4-12(9,10)11/h4H,1-3H3 |
InChI Key |
LHISQVUBRXAHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=CP(=O)(Cl)Cl)Cl)C |
Origin of Product |
United States |
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